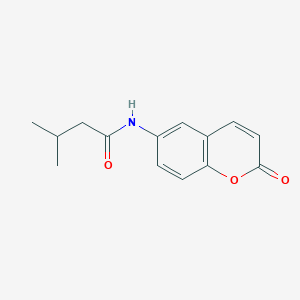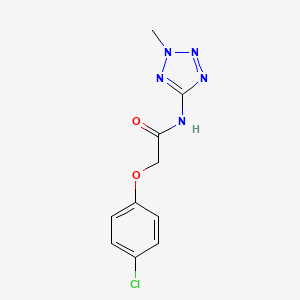![molecular formula C16H17ClN6S B7650200 1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine](/img/structure/B7650200.png)
1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a thiophenyl-tetrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a piperazine derivative reacts with a chlorobenzene derivative.
Attachment of the Thiophenyl-Tetrazole Moiety: The thiophenyl-tetrazole moiety can be synthesized by reacting thiophene with sodium azide and a suitable electrophile to form the tetrazole ring, followed by coupling with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, while the tetrazole ring can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide for azide substitution, followed by reduction to form the tetrazole ring.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It could modulate signaling pathways by acting as an agonist or antagonist, influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)piperazine: Lacks the thiophenyl-tetrazole moiety, making it less versatile in terms of chemical reactivity.
4-[(5-Thiophen-2-yltetrazol-2-yl)methyl]piperazine: Lacks the chlorophenyl group, which may affect its binding affinity and specificity.
Uniqueness
1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine is unique due to the presence of both the chlorophenyl and thiophenyl-tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6S/c17-13-3-1-4-14(11-13)22-8-6-21(7-9-22)12-23-19-16(18-20-23)15-5-2-10-24-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXRIOPSUYKKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2N=C(N=N2)C3=CC=CS3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[4-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7650125.png)
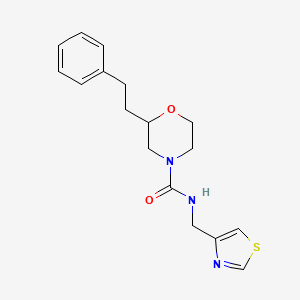
![N-[(3-cyclohexyl-1-methylpyrazol-4-yl)methyl]-N,2-dimethyl-2-methylsulfonylpropan-1-amine](/img/structure/B7650138.png)
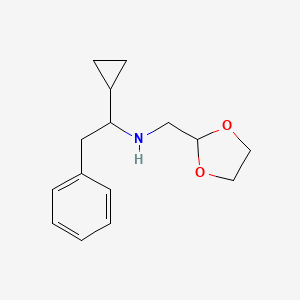
![(4-Methyl-2,3-dihydroindol-1-yl)-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone](/img/structure/B7650147.png)
![N-(2-hydroxyethyl)-3-[[3-(3-methylphenyl)cyclobutyl]amino]benzamide](/img/structure/B7650150.png)
![1-[(2,5-Difluorophenyl)methylamino]cyclopropane-1-carboxamide](/img/structure/B7650165.png)
![2-methoxy-N-(4-methoxycyclohexyl)-5-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B7650172.png)
![N-[3-(3-methylphenyl)cyclobutyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7650175.png)
![2-[4-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]piperazin-1-yl]propanamide](/img/structure/B7650178.png)
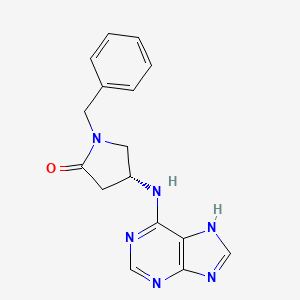
![N-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7650201.png)
